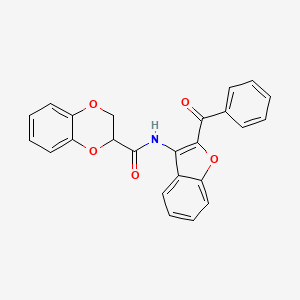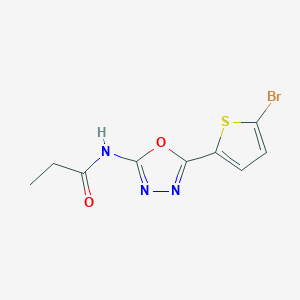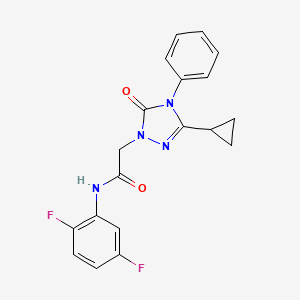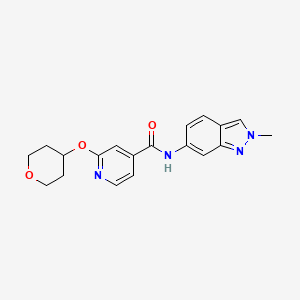![molecular formula C25H23FN2O B2833820 7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone CAS No. 338420-93-2](/img/structure/B2833820.png)
7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone is a chemical compound with the CAS Number: 338420-93-2 . It has a molecular weight of 386.47 and its IUPAC name is 7-[4-(4-fluorophenyl)-1-piperazinyl]-3-phenyl-1-indanone .
Molecular Structure Analysis
The InChI code for 7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone is 1S/C25H23FN2O/c26-19-9-11-20(12-10-19)27-13-15-28(16-14-27)23-8-4-7-21-22(17-24(29)25(21)23)18-5-2-1-3-6-18/h1-12,22H,13-17H2 .Physical And Chemical Properties Analysis
7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone is a solid substance .科学的研究の応用
Synthesis and Structural Studies
- Synthesis Processes and Docking Studies : Piperazine-1-yl-1H-indazole derivatives, similar in structure to 7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone, have significant importance in medicinal chemistry. A study demonstrates the synthesis of these compounds and presents docking studies for understanding their interaction with biological targets (Balaraju, Kalyani, & Laxminarayana, 2019).
Chemical Synthesis and Pharmaceutical Application
- Rhodium Catalyzed Hydroformylation : The compound's utility is explored in the synthesis of Fluspirilen and Penfluridol, two neuroleptic agents. This study highlights a key intermediate in their synthesis, emphasizing the relevance of fluorophenyl piperazine compounds in pharmaceutical development (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Analytical Chemistry and Degradation Studies
- Analysis of Flunarizine and Its Degradation Products : Research on the separation of flunarizine, a drug with a structure similar to the compound , and its degradation products, utilizes advanced chromatographic techniques. This study contributes to understanding the analytical methods applicable to fluoroquinolone derivatives (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Photochemistry and Stability Studies
- Photochemistry of Quinolone Derivatives : The study of ciprofloxacin, a compound structurally related to the subject compound, under photochemical conditions, provides insights into the stability and reactivity of fluoroquinolones, which can be extrapolated to similar compounds (Mella, Fasani, & Albini, 2001).
Quinolone Derivatives in Medicinal Chemistry
- Synthesis and Antibacterial Activity : Research on various 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, a class to which the subject compound is closely related, offers insights into the synthesis and potential antibacterial activity of these derivatives (Ziegler, Bitha, Kuck, Fenton, Petersen, & Lin, 1990).
Biological and Pharmaceutical Research
- Inhibitory Activities in Biological Systems : A study on 6-fluoro-7-(1-piperazino)quinazolines, structurally related to the compound in focus, evaluates their inhibitory activities towards TNF-α production and T cell proliferation, indicating potential biological and pharmaceutical applications (Tobe, Isobe, Tomizawa, Nagasaki, Obara, & Hayashi, 2003).
Chemical Properties and Solubility Studies
- Aqueous Solubilities of Quinolone Antimicrobials : Investigating the solubility properties of fluoroquinolone antimicrobials, which include structures similar to the subject compound, this research aids in understanding the chemical properties relevant to pharmaceutical formulation and bioavailability (Ross & Riley, 1990).
Safety and Hazards
The safety information for 7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .
特性
IUPAC Name |
7-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O/c26-19-9-11-20(12-10-19)27-13-15-28(16-14-27)23-8-4-7-21-22(17-24(29)25(21)23)18-5-2-1-3-6-18/h1-12,22H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVCBQYTDKLCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=CC=CC4=C3C(=O)CC4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-benzyl-N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2833742.png)
![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}thiophene-2-carboxamide](/img/structure/B2833745.png)

![ethyl 2-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2833748.png)

![N-methyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B2833752.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile](/img/structure/B2833755.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2833756.png)


